molecular formula C16H22N6O2 B2636778 8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione CAS No. 189689-51-8

8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2636778
CAS RN: 189689-51-8
M. Wt: 330.392
InChI Key: GTJMCDDYSNWUIA-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione, commonly known as DBM, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. DBM belongs to the family of purinergic receptor antagonists and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

DBM exerts its effects through the inhibition of purinergic receptors, specifically the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed on a number of different cell types, including immune cells and cancer cells. Inhibition of the P2X7 receptor has been shown to have a number of different effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation.
Biochemical and Physiological Effects
DBM has a number of different biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. DBM has also been shown to have vasodilatory properties, with studies demonstrating its ability to reduce blood pressure and improve blood flow.

Advantages and Limitations for Lab Experiments

DBM has a number of advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, its neuroprotective properties, and its vasodilatory properties. However, there are also some limitations to the use of DBM in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are a number of different future directions for research on DBM, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent in a number of different fields, and the investigation of its potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential side effects.

Synthesis Methods

DBM can be synthesized through a number of different methods, including the reaction of 3,5-dimethylpyrazole with butyl acetoacetate, followed by the addition of methylamine and then the reaction of the resulting compound with 2,6-dioxo-1,3,7-trimethylpurine. Other methods include the reaction of 3,5-dimethylpyrazole with butyl malonate, followed by the addition of methylamine and then the reaction of the resulting compound with 2,6-dioxo-1,3,7-trimethylpurine.

Scientific Research Applications

DBM has been extensively studied for its potential therapeutic applications in a number of different fields, including cancer research, neurology, and cardiovascular disease. DBM has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurology, DBM has been shown to have neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation. In cardiovascular disease, DBM has been shown to have vasodilatory properties, with studies demonstrating its ability to reduce blood pressure and improve blood flow.

properties

IUPAC Name

7-butyl-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-6-7-8-21-12-13(19(4)16(24)20(5)14(12)23)17-15(21)22-11(3)9-10(2)18-22/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJMCDDYSNWUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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